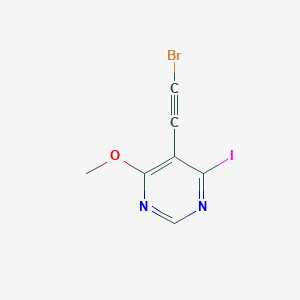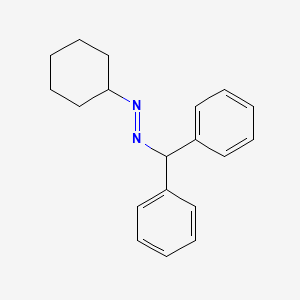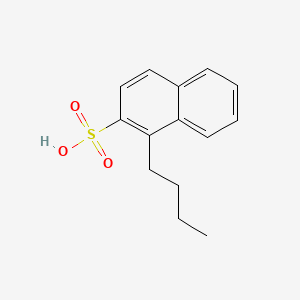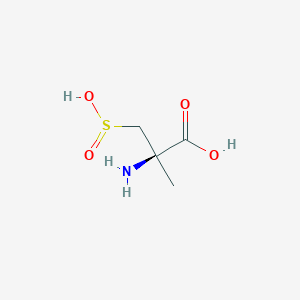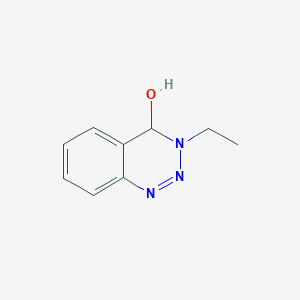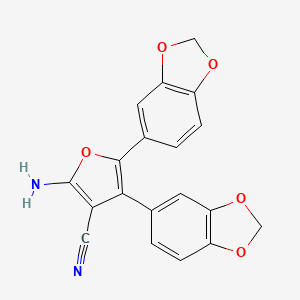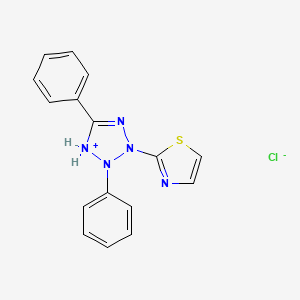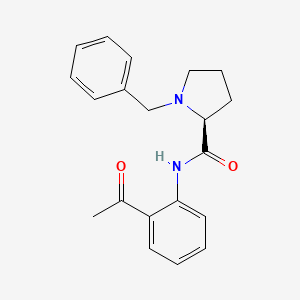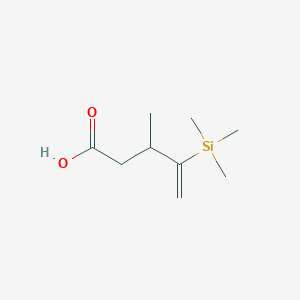
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is an organic compound with the molecular formula C9H18O2Si It is a derivative of pentenoic acid, featuring a trimethylsilyl group attached to the fourth carbon of the pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid can be synthesized through a multi-step processThe reaction conditions typically involve heating the reactants in the presence of a base such as sodium bis(trimethylsilyl)amide and using allyl iodide as the pentene donor .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated hydrocarbons.
Scientific Research Applications
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development, often utilizes this compound.
Industry: It is employed in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-(trimethylsilyl)pent-4-enoic acid exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include nucleophilic addition and elimination reactions, facilitated by the presence of the trimethylsilyl group.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-pentenoic acid: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
(2R)-2-Methylpent-4-enoic acid: Similar structure but with different stereochemistry, affecting its reactivity and applications.
4-Methyl-3-pentenoic acid: Another structural isomer with distinct properties and uses.
Uniqueness
3-Methyl-4-(trimethylsilyl)pent-4-enoic acid is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
84453-86-1 |
|---|---|
Molecular Formula |
C9H18O2Si |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
3-methyl-4-trimethylsilylpent-4-enoic acid |
InChI |
InChI=1S/C9H18O2Si/c1-7(6-9(10)11)8(2)12(3,4)5/h7H,2,6H2,1,3-5H3,(H,10,11) |
InChI Key |
SOTCGIVRYIFZRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C(=C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
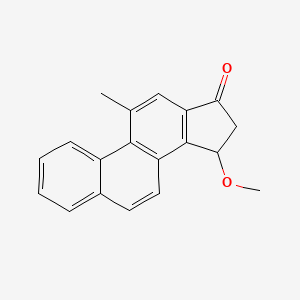
![2-[3-(2,6-dimethylphenyl)phenyl]-1,3-dimethylbenzene](/img/structure/B14409215.png)

![3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole](/img/structure/B14409227.png)
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
